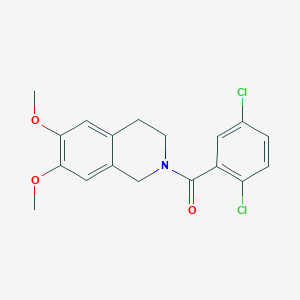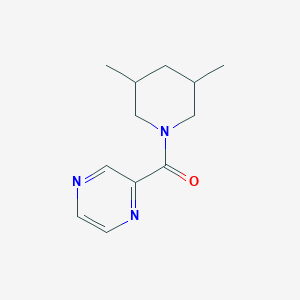
N-cycloheptyl-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N-methylacetamide (CHMA) is a compound that has been gaining interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. CHMA is a cyclic amide that can be synthesized using different methods.
Mécanisme D'action
The exact mechanism of action of N-cycloheptyl-N-methylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to have an effect on voltage-gated ion channels.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylacetamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have an effect on memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-N-methylacetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It also has a relatively low toxicity and can be used in a wide range of concentrations. However, it has some limitations such as its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of N-cycloheptyl-N-methylacetamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of interest is its potential use as a pesticide and in the preservation of fruits and vegetables. Further studies are also needed to fully understand the mechanism of action of N-cycloheptyl-N-methylacetamide and its effects on the central nervous system.
Méthodes De Synthèse
N-cycloheptyl-N-methylacetamide can be synthesized using different methods such as the reaction of cycloheptylamine with methyl acetate in the presence of a catalyst, or the reaction of cycloheptanone with methylamine followed by reduction. However, the most commonly used method involves the reaction of cycloheptanone with methylamine in the presence of a reducing agent such as sodium borohydride. This method yields N-cycloheptyl-N-methylacetamide with a high purity and yield.
Applications De Recherche Scientifique
N-cycloheptyl-N-methylacetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, N-cycloheptyl-N-methylacetamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
In agriculture, N-cycloheptyl-N-methylacetamide has been shown to have insecticidal properties and can be used as a pesticide. It has also been studied for its potential use in the preservation of fruits and vegetables.
In industry, N-cycloheptyl-N-methylacetamide has been studied for its potential use as a solvent, plasticizer, and lubricant.
Propriétés
IUPAC Name |
N-cycloheptyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(12)11(2)10-7-5-3-4-6-8-10/h10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXICYJQSOWAIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)

![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)

![N-[3-(3-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459738.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)




![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)
![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)